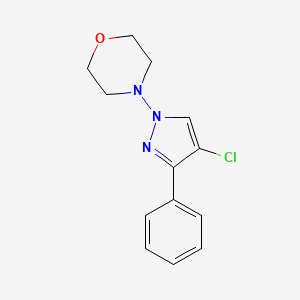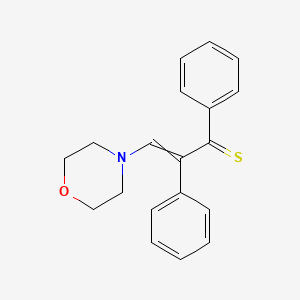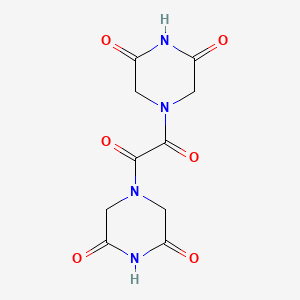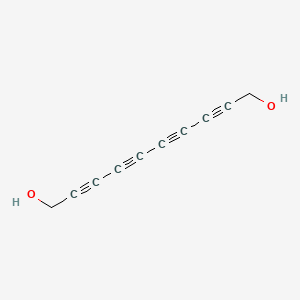
Deca-2,4,6,8-tetrayne-1,10-diol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Deca-2,4,6,8-tetrayne-1,10-diol is a chemical compound characterized by its unique structure, which includes multiple triple bonds and hydroxyl groups.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of deca-2,4,6,8-tetrayne-1,10-diol typically involves a sequence of reactions, including the Sonogashira coupling and Hay reaction. These reactions are often mediated by transition metals and require specific conditions to ensure the formation of the desired product .
Industrial Production Methods: While detailed industrial production methods are not extensively documented, the preparation of this compound on a larger scale would likely involve optimizing the aforementioned synthetic routes to achieve higher yields and purity. The use of surfactants and controlled heating can aid in the efficient production of this compound .
Analyse Des Réactions Chimiques
Types of Reactions: Deca-2,4,6,8-tetrayne-1,10-diol undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are facilitated by the presence of multiple triple bonds and hydroxyl groups, which provide reactive sites for different reagents .
Common Reagents and Conditions:
Reduction: Hydrogenation reactions using catalysts like palladium on carbon (Pd/C) can reduce the triple bonds to form alkanes.
Substitution: Nucleophilic substitution reactions can occur at the hydroxyl groups, leading to the formation of various derivatives.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield aldehydes and ketones, while reduction can produce alkanes .
Applications De Recherche Scientifique
Deca-2,4,6,8-tetrayne-1,10-diol has a wide range of applications in scientific research:
Biology: Its unique structure allows for the exploration of its interactions with biological molecules, potentially leading to new insights in biochemistry.
Medicine: Research into its potential therapeutic applications is ongoing, particularly in the development of novel drug delivery systems.
Mécanisme D'action
The mechanism by which deca-2,4,6,8-tetrayne-1,10-diol exerts its effects is primarily through its reactive triple bonds and hydroxyl groups. These functional groups enable the compound to participate in various chemical reactions, leading to the formation of new materials and compounds. The molecular targets and pathways involved depend on the specific application and reaction conditions .
Comparaison Avec Des Composés Similaires
1,10-Decanediol: Similar in structure but lacks the multiple triple bonds, making it less reactive in certain chemical reactions.
Deca-2,4,6,8-tetraenal: Another related compound with a different functional group arrangement, leading to distinct chemical properties.
Uniqueness: Deca-2,4,6,8-tetrayne-1,10-diol’s unique combination of multiple triple bonds and hydroxyl groups sets it apart from similar compounds. This structure provides it with a high degree of reactivity and versatility in various chemical reactions, making it a valuable compound in scientific research and industrial applications .
Propriétés
Numéro CAS |
62516-45-4 |
|---|---|
Formule moléculaire |
C10H6O2 |
Poids moléculaire |
158.15 g/mol |
Nom IUPAC |
deca-2,4,6,8-tetrayne-1,10-diol |
InChI |
InChI=1S/C10H6O2/c11-9-7-5-3-1-2-4-6-8-10-12/h11-12H,9-10H2 |
Clé InChI |
FWEVNBOGNPWUBK-UHFFFAOYSA-N |
SMILES canonique |
C(C#CC#CC#CC#CCO)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


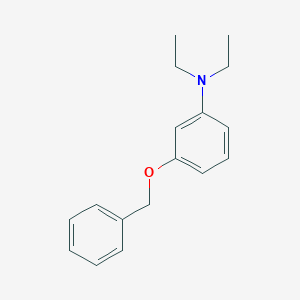
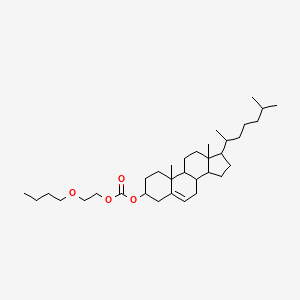
![4-{[4-(Heptyloxy)phenyl]ethynyl}benzonitrile](/img/structure/B14514588.png)
![4-{2-[4-(Octyloxy)phenyl]ethenyl}benzonitrile](/img/structure/B14514602.png)
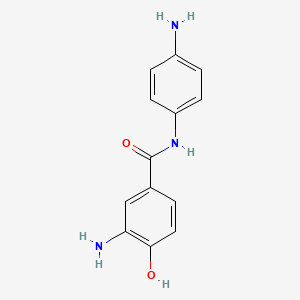

![[3-(Thiophene-2-carbonyl)phenoxy]acetic acid](/img/structure/B14514613.png)
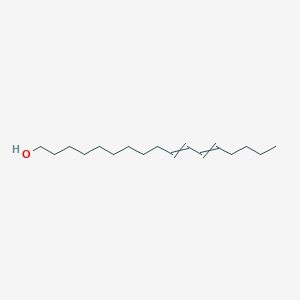
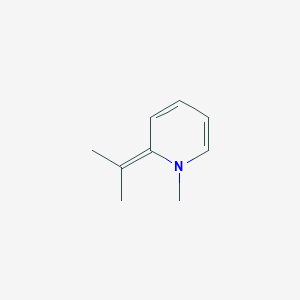
![2-Ethyl-3-methylnaphtho[1,2-B]thiophene](/img/structure/B14514623.png)

